molecular formula C8H12N2 B2622324 1-(1-cyclopropylethyl)-1H-pyrazole CAS No. 1248011-87-1

1-(1-cyclopropylethyl)-1H-pyrazole

Cat. No.: B2622324
CAS No.: 1248011-87-1
M. Wt: 136.198
InChI Key: ARKOSZWMDXMKAY-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a cyclopropylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazoles with various functional groups .

Scientific Research Applications

1-(1-Cyclopropylethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-cyclopropylethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
  • 5-Methyl-1-propyl-1H-pyrazol-3-amine

Uniqueness: 1-(1-Cyclopropylethyl)-1H-pyrazole is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(1-cyclopropylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKOSZWMDXMKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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